2-chloro-N-(2-chloro-5-nitrophenyl)propanamide
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Overview
Description
2-chloro-N-(2-chloro-5-nitrophenyl)propanamide is an organic compound with the molecular formula C9H8Cl2N2O3 It is a chlorinated nitroaromatic compound, which means it contains both chlorine and nitro groups attached to an aromatic ring
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide are Nuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma , and Retinoic acid receptor RXR-alpha . These targets play crucial roles in various cellular processes, including transcriptional regulation, lipid metabolism, and cell differentiation.
Mode of Action
The compound interacts with its targets, possibly through a mechanism involving the reduction of nitro groups to hydroxylamine intermediates . .
Biochemical Pathways
Given the targets, it can be inferred that the compound may influence pathways related to lipid metabolism and transcriptional regulation .
Result of Action
Given the targets, it can be inferred that the compound may influence gene expression and lipid metabolism, potentially leading to changes in cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide typically involves the reaction of 2-chloro-5-nitroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloro-5-nitrophenyl)propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature to 50°C
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), elevated temperatures (50-100°C)
Hydrolysis: Aqueous acid or base (HCl, NaOH), reflux conditions
Major Products Formed
Reduction: 2-chloro-N-(2-chloro-5-aminophenyl)propanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-chloro-5-nitrobenzoic acid and propanamide
Scientific Research Applications
2-chloro-N-(2-chloro-5-nitrophenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
- 2-chloro-N-(2-chloro-5-nitrophenyl)benzamide
- 2-chloro-N-(2-chloro-5-nitrophenyl)butanamide
Uniqueness
2-chloro-N-(2-chloro-5-nitrophenyl)propanamide is unique due to its specific structural features, including the presence of both chlorine and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-5-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-5(10)9(14)12-8-4-6(13(15)16)2-3-7(8)11/h2-5H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRRUZUPEBWJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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